4-Amino-1-methylpiperidine
Overview
Description
4-Amino-1-methylpiperidine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its colorless to yellow liquid form and is used in various chemical and industrial applications due to its unique properties .
Biochemical Analysis
Biochemical Properties
4-Amino-1-methylpiperidine plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis and pharmaceutical development. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of amino groups. For instance, it can act as a substrate for transaminases, enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial in the synthesis of various biologically active compounds .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis. By interacting with specific receptors and enzymes, this compound can alter the expression of genes related to cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause alterations in cellular processes, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can participate in amino acid metabolism, acting as a precursor for the synthesis of other biologically active compounds. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression and cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-1-methylpiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by hydrogenation. Another method includes the reductive amination of 4-piperidone with methylamine under hydrogenation conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of pyridine derivatives. This process typically employs catalysts such as cobalt, ruthenium, or nickel to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are typical.
Substitution: Halogenating agents or alkylating agents are often employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Amino-1-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various catalysts.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Amino-1-methylpiperidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-(Aminomethyl)piperidine
- 4-Methylpiperidine
- 1-(2-Aminoethyl)piperazine
Comparison: 4-Amino-1-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-(Aminomethyl)piperidine, it has a methyl group attached to the nitrogen atom, which can influence its reactivity and binding affinity. Similarly, 4-Methylpiperidine lacks the amino group, making it less versatile in certain chemical reactions. 1-(2-Aminoethyl)piperazine, on the other hand, has an additional ethylamine group, which can alter its pharmacological profile .
Properties
IUPAC Name |
1-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOCUZOKRULSAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372116 | |
Record name | 4-Amino-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41838-46-4 | |
Record name | 4-Amino-1-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41838-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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